molecular formula C14H22N2O3 B5688026 N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide

N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide

Cat. No.: B5688026
M. Wt: 266.34 g/mol
InChI Key: KOEOHPSPHHVPSH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide: is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethyl-substituted oxazole ring, and a methylacetamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-11(2)19-14(18)16(10)9-13(17)15(3)12-7-5-4-6-8-12/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEOHPSPHHVPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)N1CC(=O)N(C)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Methylacetamide Moiety: The final step involves the acylation of the intermediate compound with methylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl-substituted oxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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